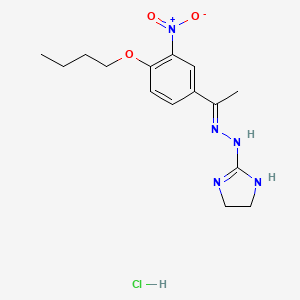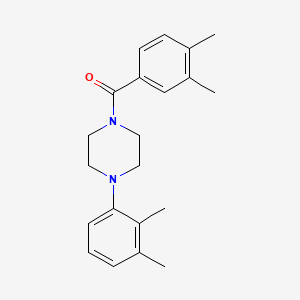
2-chloro-N-cyclohexyl-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-cyclohexyl-4-methylbenzamide, also known as CCMB, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. CCMB belongs to the class of amides and is commonly used in medicinal and agricultural research.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-cyclohexyl-4-methylbenzamide has been extensively studied for its potential applications in medicinal and agricultural research. In medicinal research, 2-chloro-N-cyclohexyl-4-methylbenzamide has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated as a potential treatment for neuropathic pain and epilepsy. In agricultural research, 2-chloro-N-cyclohexyl-4-methylbenzamide has been used as a herbicide and insecticide due to its ability to inhibit the growth of certain plant species and pests.
Wirkmechanismus
The mechanism of action of 2-chloro-N-cyclohexyl-4-methylbenzamide is not fully understood. However, it is believed to act on the central nervous system by inhibiting the activity of voltage-gated sodium channels. This results in a decrease in the excitability of neurons, leading to the observed anticonvulsant and analgesic effects. 2-chloro-N-cyclohexyl-4-methylbenzamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. This may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-chloro-N-cyclohexyl-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-chloro-N-cyclohexyl-4-methylbenzamide has been shown to reduce pain behaviors and inflammation. It has also been shown to decrease the frequency and severity of seizures in animal models of epilepsy. Furthermore, 2-chloro-N-cyclohexyl-4-methylbenzamide has been shown to have a low toxicity profile and does not produce significant adverse effects at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-cyclohexyl-4-methylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its properties can be easily manipulated through chemical modifications. Additionally, 2-chloro-N-cyclohexyl-4-methylbenzamide has a well-established safety profile, making it a suitable candidate for further investigation. However, one limitation of 2-chloro-N-cyclohexyl-4-methylbenzamide is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-cyclohexyl-4-methylbenzamide. In medicinal research, further investigation into its potential as a treatment for neuropathic pain and epilepsy is warranted. Additionally, its anti-inflammatory properties make it a promising candidate for the development of new anti-inflammatory drugs. In agricultural research, further investigation into its herbicidal and insecticidal properties may lead to the development of new, more effective pesticides. Finally, the development of new synthetic methods for 2-chloro-N-cyclohexyl-4-methylbenzamide may lead to the discovery of new compounds with improved properties and applications.
Synthesemethoden
2-chloro-N-cyclohexyl-4-methylbenzamide can be synthesized through a simple reaction between 2-chloro-4-methylbenzoic acid and cyclohexylamine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the formation of the amide bond. The resulting product is purified through recrystallization and can be obtained in high yield and purity.
Eigenschaften
IUPAC Name |
2-chloro-N-cyclohexyl-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-10-7-8-12(13(15)9-10)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXBPOYWGHKVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclohexyl-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5699455.png)


![3-(2-furyl)-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5699480.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]nicotinohydrazide](/img/structure/B5699493.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5699503.png)
![N-[3-(difluoromethoxy)phenyl]benzamide](/img/structure/B5699504.png)
